Bromelain is a crude, aqueous extract obtained from the stems and fruits of pineapple (Ananas comosus), a member of the Bromeliaceae family. [] Bromelain is classified as a cysteine protease, characterized by the presence of a sulfhydryl group at its active site. [] It exhibits enzymatic activity over a pH range of 4.5–9.5. [] Bromelain contains a mixture of different thiol endopeptidases along with phosphatases, glucosidases, peroxidases, cellulases, and glycoproteins. [] It plays a significant role in scientific research due to its diverse therapeutic and industrial applications.
Related Compounds
Papain
Compound Description: Papain (EC 3.4.22.2) is a cysteine protease enzyme extracted from the papaya fruit (Carica papaya). It exhibits broad proteolytic activity and is known for its ability to break down proteins into smaller peptides and amino acids. Papain is widely used in various industries, including food, beverage, and pharmaceutical, for its digestive and anti-inflammatory properties [].
Relevance: Papain is structurally and functionally similar to bromelain, as both are cysteine proteases with a preference for cleaving peptide bonds adjacent to arginine or lysine residues. Several studies have directly compared the activities of papain and bromelain, demonstrating their overlapping yet distinct enzymatic properties and therapeutic effects [, , , ].
Actinidin
Compound Description: Actinidin (EC 3.4.22.14) is a cysteine protease enzyme found in kiwifruit (Actinidia deliciosa). It possesses strong proteolytic activity and is known to enhance the digestion of proteins [].
Zingibain
Compound Description: Zingibain (EC 3.4.22.67) is a cysteine protease enzyme found in ginger (Zingiber officinale). It exhibits proteolytic activity and contributes to the characteristic flavor and aroma of ginger. Zingibain has shown potential for various applications, including food processing and medicine [].
Serratiopeptidase
Compound Description: Serratiopeptidase, also known as serrapeptase, is a proteolytic enzyme derived from the bacterium Serratia marcescens. It possesses potent anti-inflammatory properties and has been investigated for its potential in treating various inflammatory conditions, including joint pain and swelling [].
Relevance: Although structurally different from bromelain, serratiopeptidase shares a functional similarity in its anti-inflammatory effects. In a clinical study, a fixed-dose combination of serratiopeptidases, bromelain, and methylsulfonylmethane extracts demonstrated significant efficacy in reducing pain and inflammation in patients with chronic inflammatory joint diseases, suggesting potential synergistic effects of these compounds [].
Methylsulfonylmethane (MSM)
Compound Description: Methylsulfonylmethane (MSM), also known as dimethyl sulfone (DMSO2), is a naturally occurring organosulfur compound found in various fruits, vegetables, and animal tissues. MSM is known for its anti-inflammatory and antioxidant properties, and studies suggest its potential in reducing inflammation and pain associated with joint diseases [].
Relevance: While structurally unrelated to bromelain, MSM shares a common therapeutic target in inflammatory conditions. A clinical study investigating the efficacy of a fixed-dose combination of serratiopeptidases, bromelain, and MSM extracts in patients with chronic inflammatory joint diseases reported significant pain and inflammation reduction in the treatment group []. These findings suggest a potential synergistic or additive effect of MSM with bromelain in managing inflammatory conditions.
Ascorbic Acid
Compound Description: Ascorbic acid, commonly known as vitamin C, is an essential nutrient with potent antioxidant properties. It plays a crucial role in various physiological processes, including collagen synthesis, immune function, and wound healing. Ascorbic acid is also known to protect cells from oxidative damage caused by free radicals [].
Relevance: Although not structurally related to bromelain, ascorbic acid has been investigated for its potential in tendon healing. A study compared the efficacy of bromelain and ascorbic acid in promoting healing in a rat model of acute Achilles tendon injury. While both compounds showed promising results, ascorbic acid was suggested as a potentially safer option due to the known side effects of bromelain on blood clotting and gastrointestinal health [].
N-Benzoyl-L-serine methyl ester
Relevance: This compound was specifically used to investigate the enzymatic activity and kinetics of bromelain. Researchers utilized N-Benzoyl-L-serine methyl ester to determine the kinetic parameters of bromelain, providing insights into the enzyme's catalytic mechanism, substrate specificity, and potential for substrate activation [].
Relevance: These compounds served as reference substrates in studies investigating the kinetic parameters and substrate specificity of bromelain []. Comparing the kinetic data obtained using N-Benzoyl-L-serine methyl ester with those from these established substrates provided insights into the unique catalytic properties and potential substrate activation mechanisms of bromelain.
Quercetin
Compound Description: Quercetin is a flavonoid, a type of polyphenol found in various fruits, vegetables, and plant-based foods. It is known for its potent antioxidant and anti-inflammatory properties and has been studied for its potential health benefits in various conditions [].
Relevance: Research has shown that quercetin can interact with bromelain, leading to changes in the enzyme's physicochemical properties and activities. Notably, the presence of quercetin can inhibit bromelain's proteolytic activity. This interaction has implications for supplementary food products containing both compounds, as it can affect the enzyme's efficacy and digestibility [].
Source and Classification
Bromelain is predominantly extracted from the stem and fruit of the pineapple. The extraction process typically involves using parts of the pineapple that are often considered waste, such as the peel, core, and crown. This not only provides a high-value product but also promotes sustainable practices by utilizing agro-industrial residues . The classification of bromelain is based on its enzymatic activity and source:
Stem Bromelain: Enzyme Commission number EC 3.4.22.32.
Fruit Bromelain: Enzyme Commission number EC 3.4.22.33.
Both types exhibit broad proteolytic activity across various pH levels (5.5 to 8.0) and temperatures (35.5 to 71 degrees Celsius) .
Synthesis Analysis
Methods of Extraction
The extraction of bromelain involves several steps:
Preparation: The pineapple parts (peel, core, crown) are washed, smashed, and filtered.
Precipitation: Ethanol is added to the filtrate to precipitate bromelain, followed by centrifugation to separate the enzyme from the supernatant.
Drying: The sediment is dried at low temperatures to retain enzyme activity .
Modern techniques such as ultrafiltration, membrane filtration, and chromatography are also employed to enhance purity and yield while minimizing costs .
Technical Details
The extraction process can be optimized through various methods:
Ultrafiltration: Effective for retaining proteolytic activity while concentrating bromelain from juice extracts.
Chromatography: Ion exchange and affinity chromatography are commonly used for further purification .
Aqueous Two-Phase Systems: These systems provide a non-toxic method for separating biomolecules while maintaining their functional properties .
Molecular Structure Analysis
Bromelain consists of a variety of thiol endopeptidases with complex three-dimensional structures that facilitate substrate binding and catalysis. The molecular weight typically ranges from 20 kDa to 30 kDa depending on its source and purification method .
Structural Data
Multiple disulfide bonds contributing to structural stability.
Active sites that interact with peptide substrates.
Chemical Reactions Analysis
Bromelain catalyzes hydrolysis reactions where peptide bonds in proteins are cleaved. This enzymatic activity can be influenced by factors such as pH, temperature, and substrate concentration.
Technical Details
The mechanism involves:
Substrate Binding: The enzyme binds to specific peptide substrates at its active site.
Hydrolysis Reaction: Water molecules are used to cleave peptide bonds, resulting in smaller peptides or free amino acids .
Product Release: The cleaved products dissociate from the enzyme, allowing it to catalyze further reactions.
Mechanism of Action
Bromelain's mechanism of action involves several steps:
Enzyme-Substrate Interaction: The enzyme recognizes specific amino acid sequences in proteins.
Catalytic Activity: It facilitates the hydrolysis of peptide bonds through nucleophilic attack by water molecules activated by the enzyme.
Product Formation: The resulting peptides can further participate in biological processes or be absorbed by the body.
This process underscores bromelain's role in digestion and inflammation reduction .
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically a light-yellow powder with a slight pineapple fragrance.
Solubility: Soluble in water; retains activity across a range of pH levels.
Chemical Properties
Stability: Active over a broad pH range (5.5 - 8.0) and temperature range (35.5 - 71 degrees Celsius).
Enzymatic Activity: Retains significant proteolytic activity post-extraction through careful handling and purification processes .
Applications
Bromelain has numerous scientific applications due to its proteolytic properties:
Food Industry: Used as a meat tenderizer and in clarifying beverages.
Pharmaceuticals: Employed in anti-inflammatory treatments and wound healing formulations.
Cosmetics: Incorporated into skin care products for exfoliating properties.
Research continues into its potential therapeutic uses, including cancer treatment adjuncts and digestive health aids .
Properties
CAS Number
37189-34-7
Product Name
Bromelain
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